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molecular formula C15H12F2O2S B8644616 2-(2,4-Difluorophenoxy)-1-(4-methylsulfanyl phenyl)ethanone CAS No. 263242-00-8

2-(2,4-Difluorophenoxy)-1-(4-methylsulfanyl phenyl)ethanone

Cat. No. B8644616
M. Wt: 294.3 g/mol
InChI Key: ZHYFMSAURZABER-UHFFFAOYSA-N
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Patent
US07354936B2

Procedure details

To a solution of 2,4-difluorophenol (3.71 g; 29 mmol) and 2-bromo-1-(4-methylsulfanylphenyl)ethanone (7.00 g; 29 mmol) in methylene chloride (50 ml) was added a solution of potassium carbonate (5.91 g; 43 mmol) and tetrabutylammonium hydrogensulfate (0.48 g; 1.4 mmol) in water (20 ml). The mixture was stirred at room temperature for 16 hours. Water (100 ml) was added, the organic phase was decanted, and the basic phase was extracted with methylene chloride (2×100 ml). The organic solution was dried (Na2SO4) and the solvent removed under reduced pressure. The resulting solid was washed with ethyl ether. 2-(2,4-Difluorophenoxy)-1-(4-methylsulfanyl phenyl)ethanone was obtained (6.60 g, 76%) as an off-white solid. b) A solution of 80% magnesium monoperoxyphthalate hexahydrate (15.26 g; 25 mmol) in water (20 ml) was added to a solution of the above compound (6.60 g; 22 mmol) in methylene chloride (100 ml). The mixture was stirred at room temperature for 16 hours. The reaction was poured into saturated solution of sodium bicarbonate (200 ml) and extracted with methylene chloride (3×100 ml). The organic phase was dried (Na2SO4) and the solvent removed under reduced pressure. 2-(2,4-Difluorophenoxy)-1-(4-methanesulfonylphenyl)ethanone was obtained (4.97 g, 89%) as an off-white solid.
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].Br[CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([S:20][CH3:21])=[CH:16][CH:15]=1)=[O:13].C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([S:20][CH3:21])=[CH:16][CH:15]=1)=[O:13] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
3.71 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)O
Name
Quantity
7 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)SC
Name
Quantity
5.91 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.48 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was decanted
EXTRACTION
Type
EXTRACTION
Details
the basic phase was extracted with methylene chloride (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
WASH
Type
WASH
Details
The resulting solid was washed with ethyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(OCC(=O)C2=CC=C(C=C2)SC)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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